![molecular formula C12H14FN3 B11733273 N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1006952-33-5](/img/structure/B11733273.png)
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Fluorophényl)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine est un composé organique appartenant à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(3-Fluorophényl)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine implique généralement la réaction du chlorure de 3-fluorobenzyl avec la 1,5-diméthyl-1H-pyrazol-3-amine dans des conditions basiques. La réaction est généralement effectuée en présence d'une base telle que le carbonate de potassium (K2CO3) dans un solvant approprié comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). Le mélange est chauffé pour faciliter la réaction de substitution nucléophile, conduisant à la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L'utilisation de catalyseurs et de techniques de purification avancées telles que la recristallisation ou la chromatographie peut également être employée pour améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[(3-Fluorophényl)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution électrophile aromatique, où l'atome de fluor peut être remplacé par d'autres substituants à l'aide de réactifs comme les halogènes ou les agents de nitration.
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou basique, H2O2 en présence d'un catalyseur.
Réduction : LiAlH4 dans l'éther anhydre, NaBH4 dans le méthanol ou l'éthanol.
Substitution : Halogènes (Cl2, Br2) en présence d'un catalyseur acide de Lewis, agents de nitration (HNO3/H2SO4).
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de recherche scientifique
N-[(3-Fluorophényl)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Envisagé comme agent thérapeutique potentiel dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[(3-Fluorophényl)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe fluorophényle peut améliorer l'affinité de liaison du composé à certaines enzymes ou récepteurs, conduisant à la modulation de leur activité. Le cycle pyrazole peut également participer à des liaisons hydrogène et à des interactions π-π, influençant davantage les effets biologiques du composé.
Applications De Recherche Scientifique
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Bromo-N-(3-fluorophényl)benzènesulfonamide : Un autre dérivé fluorophényle avec différents groupes fonctionnels.
5-(4-Fluorophényl)-3-(naphtalène-1-yl)-1-phényl-1H-pyrazole : Un pyrazole fluoré avec des caractéristiques structurales distinctes.
Unicité
N-[(3-Fluorophényl)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine est unique en raison de sa combinaison spécifique d'un groupe fluorophényle et d'un cycle diméthylpyrazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
1006952-33-5 |
|---|---|
Formule moléculaire |
C12H14FN3 |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3/c1-9-6-12(15-16(9)2)14-8-10-4-3-5-11(13)7-10/h3-7H,8H2,1-2H3,(H,14,15) |
Clé InChI |
POMWOUSERCPJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)NCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
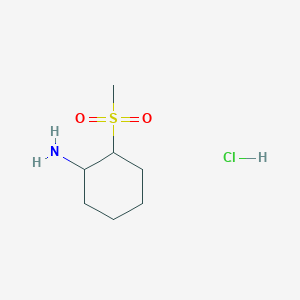
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
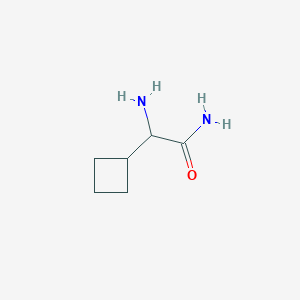
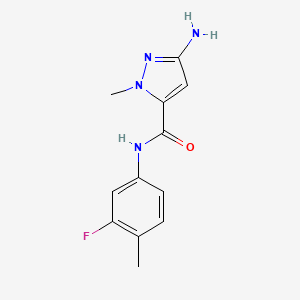
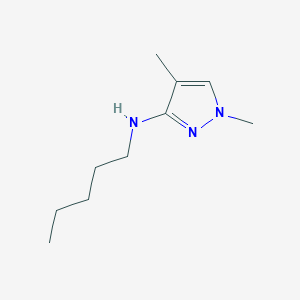
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)
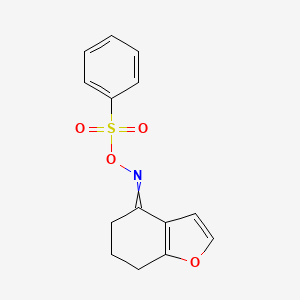
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733289.png)
